molecular formula C25H26ClN3O B2684138 1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea CAS No. 400083-53-6

1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea

Cat. No.: B2684138
CAS No.: 400083-53-6
M. Wt: 419.95
InChI Key: YMEABMHHAOQRPY-WEMUOSSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea is a synthetic organic compound that features a spirocyclic structure. The compound is characterized by the presence of a chlorophenyl group, an indene-adamantane spiro linkage, and a urea moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the spirocyclic core: This could involve a cyclization reaction to form the spiro linkage between indene and adamantane.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the molecule.

    Formation of the urea moiety: This could be achieved by reacting an amine intermediate with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) might be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be employed.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles might be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action for 1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea would depend on its specific biological or chemical activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(spiro[2H-indene-3,2’-adamantane]-1-ylideneamino)urea: A closely related compound with a similar structure.

    1-(4-bromophenyl)-3-(spiro[2H-indene-3,2’-adamantane]-1-ylideneamino)urea: A bromine-substituted analog.

    1-(4-chlorophenyl)-3-(spiro[2H-indene-3,2’-adamantane]-1-ylideneamino)thiourea: A thiourea derivative.

Uniqueness

1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O/c26-19-5-7-20(8-6-19)27-24(30)29-28-23-14-25(22-4-2-1-3-21(22)23)17-10-15-9-16(12-17)13-18(25)11-15/h1-8,15-18H,9-14H2,(H2,27,29,30)/b28-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEABMHHAOQRPY-WEMUOSSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34CC(=NNC(=O)NC5=CC=C(C=C5)Cl)C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)C34C/C(=N\NC(=O)NC5=CC=C(C=C5)Cl)/C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.